
Tetrabutylammonium 2-formylbenzene-1,4-disulfonate
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Overview
Description
Tetrabutylammonium 2-formylbenzene-1,4-disulfonate is a chemical compound with the molecular formula C23H40NO7S2 and a molecular weight of 506.69 g/mol . It is known for its unique structure, which includes a tetrabutylammonium cation and a 2-formylbenzene-1,4-disulfonate anion. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylammonium 2-formylbenzene-1,4-disulfonate typically involves the reaction of tetrabutylammonium hydroxide with 2-formylbenzene-1,4-disulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Phase-Transfer Catalysis in Sulfonylation Reactions
The tetrabutylammonium cation facilitates the transfer of sulfonate anions into organic phases, enabling efficient sulfonylation under mild aqueous conditions. For example:
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Reaction System : Sulfa-1,6-conjugated addition of para-quinone methides with sulfonyl hydrazines in water.
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Conditions : 10 mol% catalyst loading at 80°C for 4–6 hours.
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Mechanism : The sulfur-centered anion generated from sulfonyl hydrazines attacks the electrophilic site of para-quinone methides, with the tetrabutylammonium cation stabilizing the transition state .
Parameter | Value/Outcome | Source |
---|---|---|
Yield | 82–95% | |
Regioselectivity | Exclusive gem-diarylmethyl sulfones | |
Scalability | Demonstrated up to 10 mmol scale |
Sulfonate Group Reactivity in Acid-Base Reactions
The sulfonate anion participates in acid-catalyzed displacement reactions, particularly in synthesizing methanedisulfonic acid derivatives:
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Reaction : Acidification of methanedisulfonate salts (e.g., calcium methanedisulfonate) using phosphoric acid.
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Outcome : High-purity methanedisulfonic acid (≥98%) after crystallization.
Parameter | Value/Outcome | Source |
---|---|---|
Temperature | 80–100°C (optimal) | |
Solvent | Water or polar organic solvents | |
Catalyst Compatibility | Compatible with PEG-400 or TBAB |
Formyl Group Participation in Nucleophilic Additions
The aldehyde moiety undergoes reactions typical of aromatic aldehydes, such as:
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Schiff Base Formation : Reaction with primary amines to form imines.
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Oxidation : Conversion to carboxylic acids under strong oxidizing conditions.
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Condensation : Involvement in Knoevenagel or aldol condensations, though specific data for this compound requires further study .
Reaction Type | Example Application | Notes |
---|---|---|
Polymer Synthesis | Electrolyte membranes (via aldehyde crosslinking) | |
Bioconjugation | Radiolabeling via oxyamino coupling |
Comparative Reactivity with Analogous Salts
The tetrabutylammonium cation enhances organic-phase solubility compared to sodium or calcium salts:
Stability Under Reaction Conditions
The compound exhibits robust stability in both aqueous and organic media:
Scientific Research Applications
Tetrabutylammonium 2-formylbenzene-1,4-disulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of tetrabutylammonium 2-formylbenzene-1,4-disulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in chemical reactions, facilitating the transformation of substrates into desired products. Its unique structure allows it to participate in various chemical processes, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tetrabutylammonium 2-formylbenzene-1,4-disulfonate include:
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium hydrogen sulfate
Uniqueness
This compound is unique due to its specific structure, which includes both a tetrabutylammonium cation and a 2-formylbenzene-1,4-disulfonate anion. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .
Biological Activity
Tetrabutylammonium 2-formylbenzene-1,4-disulfonate is a compound that has garnered attention in various fields, particularly in biological and chemical research. This article provides a comprehensive overview of its biological activity, including synthesis, applications, and case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H22NNa2O6S2
- Molecular Weight : 410.5 g/mol
- CAS Number : 51818-11-2
Biological Activity Overview
This compound exhibits various biological activities, primarily due to its ability to interact with biological membranes and cellular components. Its applications include:
- Electrochemical Applications : The compound is utilized in the synthesis of polymer electrolyte membranes (PEMs), which are crucial for fuel cells and batteries. These membranes enhance ionic conductivity and stability in electrochemical devices .
- Anticancer Activity : Preliminary studies suggest that derivatives of sulfonated compounds, including those related to this compound, exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown selective inhibition of estrogen receptor-positive breast cancer cells (MCF-7) and epidermal growth factor receptor-positive triple-negative breast cancer cells (MDA-MB-468) in vitro .
- Biodegradability Studies : Research indicates that sulfonated compounds can enhance the biodegradability of polymers, making them suitable for environmentally friendly applications. This property is particularly relevant in the development of biodegradable packaging materials .
Case Study 1: Synthesis and Cytotoxic Evaluation
In a study evaluating various sulfonated compounds, researchers synthesized several derivatives of this compound and assessed their cytotoxic effects on MCF-7 and MDA-MB-468 cell lines. The results indicated that certain analogs exhibited significant growth inhibition with GI50 values below 10 µM against MDA-MB-468 cells, suggesting potential as anticancer agents .
Case Study 2: Polymer Electrolyte Membranes
Another study focused on the incorporation of this compound into polymer blends for PEMs. The research demonstrated that these membranes displayed improved ionic conductivity and mechanical properties compared to standard PEMs, indicating their potential for use in advanced electrochemical systems .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C39H76N2O7S2 |
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Molecular Weight |
749.2 g/mol |
IUPAC Name |
2-formylbenzene-1,4-disulfonate;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.C7H6O7S2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h2*5-16H2,1-4H3;1-4H,(H,9,10,11)(H,12,13,14)/q2*+1;/p-2 |
InChI Key |
UWIGXVQQPJFEAB-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)S(=O)(=O)[O-] |
Origin of Product |
United States |
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